

Application Notes: ZK159222 in Immunological Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK159222 is a synthetic analog of $1\alpha,25$ -dihydroxyvitamin D3 ($1\alpha,25$ -(OH)2D3), the active form of Vitamin D. It functions as a potent antagonist of the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in regulating the immune system.[1][2] Immune cells, including T cells, B cells, macrophages, and dendritic cells, express the VDR, making them direct targets for Vitamin D signaling.[3] This signaling pathway is crucial for modulating immune responses; its activation typically inhibits T cell proliferation and the production of pro-inflammatory cytokines such as IFN-y and IL-2, while promoting anti-inflammatory cytokines like IL-10.[3][4] [5][6] **ZK159222**, by blocking this pathway, serves as a valuable chemical probe for elucidating the role of VDR in immune cell function and as a potential modulator of inflammatory processes.

Physicochemical Properties



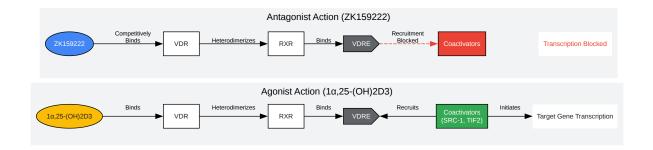
Property	Value	Reference
CAS Number	156965-15-0	[7]
Molecular Formula	C32H48O5	[7]
Molecular Weight	512.72 g/mol	[7]
Primary Target	Vitamin D Receptor (VDR)	[7]
Pathway	Vitamin D Related / Nuclear Receptor	[7]

Mechanism of Action

The biological activity of the natural VDR ligand, $1\alpha,25$ -(OH)2D3, is mediated by its binding to the VDR. This binding induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This is followed by the recruitment of coactivator proteins (e.g., SRC-1, TIF2), which initiates gene transcription.

ZK159222 functions as a competitive antagonist.[2] While it binds to the VDR and can facilitate the VDR-RXR complex formation, it fails to induce the necessary conformational change for the recruitment of coactivator proteins.[2][8] By occupying the ligand-binding pocket without triggering the downstream transcriptional machinery, **ZK159222** effectively blocks the action of the endogenous agonist, $1\alpha,25$ -(OH)2D3.[1][2] Notably, **ZK159222** also exhibits some partial agonistic characteristics in certain contexts.[1][7]





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Caption: Mechanism of VDR antagonism by ZK159222.

Application in Anti-inflammatory Research

ZK159222 has demonstrated anti-inflammatory properties, making it a useful tool for studying inflammation pathways. In a study using human adipocytes, **ZK159222** was shown to significantly reduce the secretion of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[9]

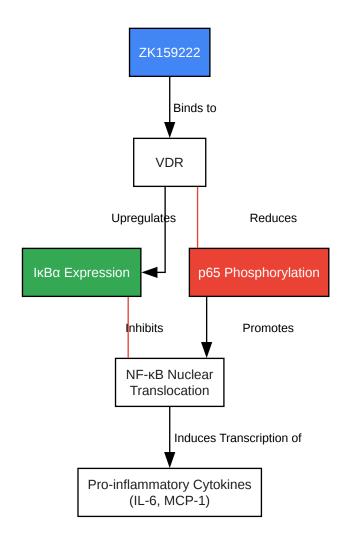
Quantitative Data on Cytokine Inhibition



Compound	Concentrati on	Cytokine Measured	% Reduction	p-value	Cell Type
ZK159222	10 ⁻⁶ M	IL-6	54%	< 0.001	Human Adipocytes
1,25(OH)2D3	10 ⁻⁸ M	IL-6	36%	-	Human Adipocytes
1,25(OH)2D3	-	MCP-1	47%	= 0.001	Human Adipocytes
Data sourced from Ding C, et al. (2016).					

The anti-inflammatory effect of **ZK159222** is attributed to its ability to inhibit the NF- κ B signaling pathway.[9] The study indicated that **ZK159222** treatment leads to the upregulation of I κ B α , an inhibitor of NF- κ B, and a reduction in the phosphorylation of the p65 subunit of NF- κ B.[9] This prevents the translocation of NF- κ B to the nucleus, thereby downregulating the expression of pro-inflammatory genes.





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Caption: Proposed anti-inflammatory signaling of **ZK159222**.

Experimental ProtocolsProtocol 1: Preparation of ZK159222 Solutions

Proper solubilization is critical for experimental success. **ZK159222** is soluble in organic solvents like DMSO and can be prepared in various vehicles for in vitro and in vivo use.[1][7] Prepare fresh working solutions for in vivo experiments on the day of use.[1]



Application	Protocol / Solvent System	Max Solubility
In Vitro Stock	100% DMSO	100 mg/mL (195.04 mM)
In Vivo Vehicle 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (4.88 mM)
In Vivo Vehicle 2	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (4.88 mM)
Data sourced from MedchemExpress.[1][7]		

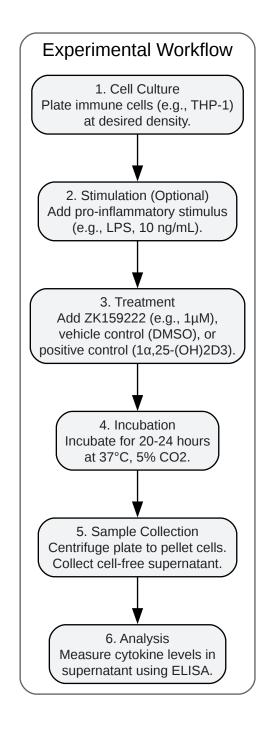
Procedure for In Vivo Vehicle 1 (1 mL total volume):

- Start with 100 μL of a 25 mg/mL DMSO stock solution.
- Add 400 µL of PEG300 and mix thoroughly.
- $\bullet~$ Add 50 μL of Tween-80 and mix until the solution is clear.
- Add 450 µL of saline to reach the final volume of 1 mL.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: In Vitro Analysis of Cytokine Inhibition

This generalized protocol can be adapted for various immune cells (e.g., THP-1 monocytes, primary macrophages, or co-culture systems) to assess the anti-inflammatory effects of **ZK159222**.





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